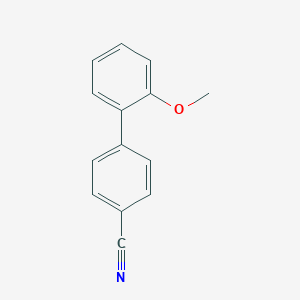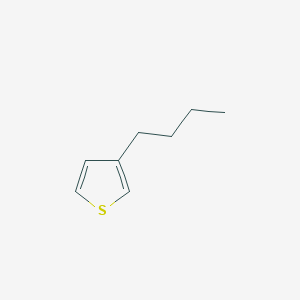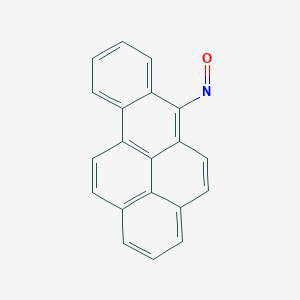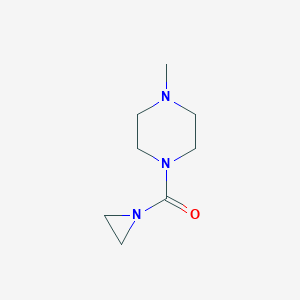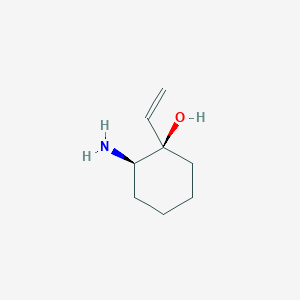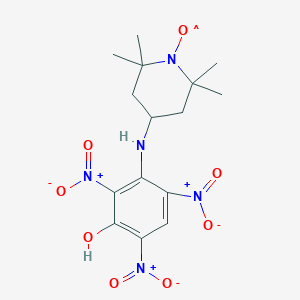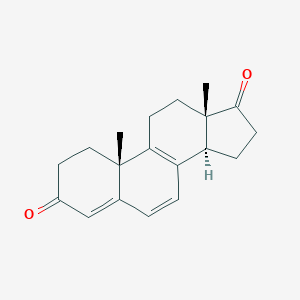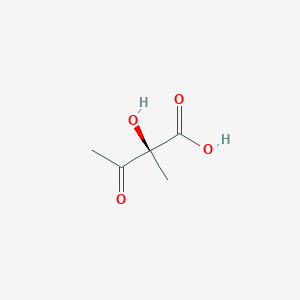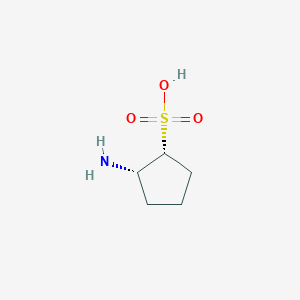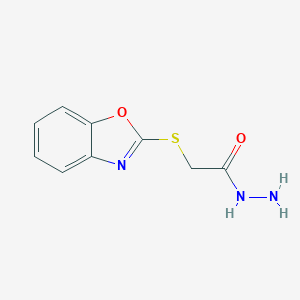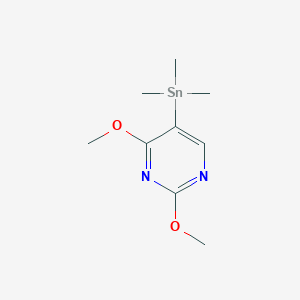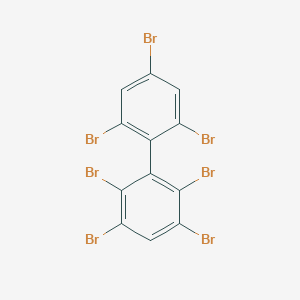
2,2',3,4',5,6,6'-Heptabromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2',3,4',5,6,6'-Heptabromobiphenyl, also known as Heptabromobiphenyl (HBB), is a brominated flame retardant (BFR) that has been widely used in various industrial and consumer products. HBB is a persistent organic pollutant (POP) that has been detected in the environment, wildlife, and human tissues.
Mechanism Of Action
The mechanism of action of HBB is not fully understood. HBB is believed to act as an endocrine disruptor by interfering with the synthesis, transport, and metabolism of hormones. HBB can bind to thyroid hormone transport proteins and compete with thyroid hormones for binding sites. HBB can also affect the expression of genes involved in thyroid hormone synthesis and metabolism.
Biochemical And Physiological Effects
HBB has been shown to have various biochemical and physiological effects on animals. HBB can affect the thyroid hormone levels, which can lead to developmental and reproductive abnormalities. HBB can also affect the liver function, lipid metabolism, and oxidative stress. HBB can induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. HBB can also affect the immune system and inflammation.
Advantages And Limitations For Lab Experiments
HBB has been used as a model compound for studying the toxicity and environmental behavior of BFRs. HBB has several advantages for lab experiments, such as its high purity and stability, and its well-characterized physicochemical properties. HBB can be used in various in vitro and in vivo assays to assess its toxic effects and mechanisms of action. However, HBB has some limitations, such as its low solubility in water and organic solvents, which may affect its bioavailability and toxicity.
Future Directions
There are several future directions for research on HBB. One direction is to investigate the human health effects of HBB, especially its potential role in thyroid hormone disruption and cancer. Another direction is to study the environmental fate and transport of HBB, including its bioaccumulation and biomagnification in food chains. A third direction is to develop alternative flame retardants that are less toxic and persistent than HBB. Finally, more research is needed to understand the mechanisms of action of HBB and its interactions with other chemicals in the environment and human body.
Synthesis Methods
HBB can be synthesized by the bromination of biphenyl using elemental bromine or bromine compounds such as N-bromosuccinimide (NBS) or bromine water. The reaction usually takes place under acidic conditions and requires a catalyst such as iron or copper. The yield and purity of HBB can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
HBB has been extensively studied for its environmental and health impacts. HBB can be detected in various environmental matrices such as air, water, soil, sediment, and biota. HBB can accumulate in the food chain and poses a risk to wildlife and human health. HBB has been shown to have toxic effects on aquatic organisms, such as fish, and can disrupt their endocrine system. HBB can also affect the reproductive and developmental processes of animals.
In addition, HBB has been studied for its potential health effects on humans. HBB can cross the placenta and accumulate in fetal tissues, which may affect fetal development. HBB has been detected in human breast milk, serum, and adipose tissue, indicating human exposure. HBB has been associated with thyroid hormone disruption, neurobehavioral effects, and cancer in animal studies. However, more research is needed to determine the human health effects of HBB.
properties
CAS RN |
119264-58-3 |
|---|---|
Product Name |
2,2',3,4',5,6,6'-Heptabromobiphenyl |
Molecular Formula |
C12H3Br7 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-1-5(14)9(6(15)2-4)10-11(18)7(16)3-8(17)12(10)19/h1-3H |
InChI Key |
TVKXXBLCBLCNCE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Other CAS RN |
119264-58-3 |
synonyms |
1,2,4,5-tetrabromo-3-(2,4,6-tribromophenyl)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
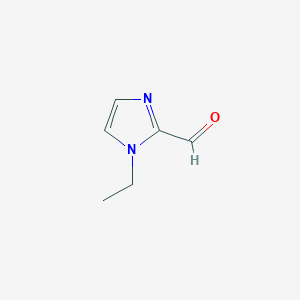
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
